molecular formula C23H17ClN2O3 B12113007 N-benzyl-6-chloro-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-benzyl-6-chloro-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B12113007
M. Wt: 404.8 g/mol
InChI Key: IQDHUWNGWBDOAP-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of substituents: Chlorination, methylation, and benzylation steps can be carried out using reagents like thionyl chloride, methyl iodide, and benzyl bromide, respectively.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with pyridine-2-amine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for chlorination, concentrated nitric acid for nitration.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-oxo-4H-chromene-2-carboxamide
  • 7-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-benzyl-6-chloro-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the benzyl, chloro, methyl, and pyridinyl groups can impart distinct properties compared to other chromene derivatives.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific research articles would be essential.

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

N-benzyl-6-chloro-7-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C23H17ClN2O3/c1-15-11-20-17(12-18(15)24)19(27)13-21(29-20)23(28)26(22-9-5-6-10-25-22)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3

InChI Key

IQDHUWNGWBDOAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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